molecular formula C13H24N2O3 B6702727 Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate

Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate

Cat. No.: B6702727
M. Wt: 256.34 g/mol
InChI Key: CRVYGUIKXYMIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate can be achieved through a multi-step process. One common method involves the reaction of cyclohexylamine with an appropriate ester precursor under controlled conditions. The reaction typically requires the use of a solvent such as methanol and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-(cyclohexylamino)-2-oxoethyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-3-11(13(17)18-2)14-9-12(16)15-10-7-5-4-6-8-10/h10-11,14H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVYGUIKXYMIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.